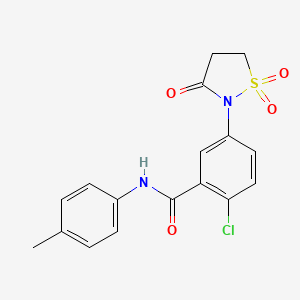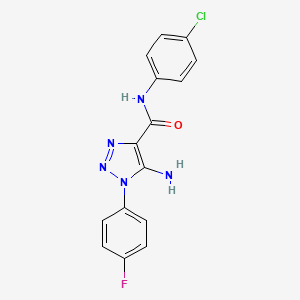
2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as ONI-011, is a chemical compound that has shown to have potential in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) works by inhibiting the activity of Topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) prevents cancer cells from dividing and replicating, ultimately leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has low toxicity and does not affect normal cells. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the effectiveness of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments. It has low toxicity, is easily synthesized, and has shown promising results in inhibiting cancer cell growth. However, there are also limitations to its use in lab experiments. It is not effective against all types of cancer cells and its effectiveness may vary depending on the type of cancer.
Orientations Futures
There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One direction is to study its effectiveness in combination with other chemotherapeutic agents to enhance their effectiveness. Another direction is to study its potential use in other diseases such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) for maximum effectiveness.
Méthodes De Synthèse
2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is synthesized by reacting 4-nitrophthalic anhydride with 4,4'-oxydianiline in the presence of acetic anhydride and sulfuric acid. The reaction mixture is heated at 120°C for 8 hours, followed by the addition of water and extraction with ethyl acetate to obtain the final product.
Applications De Recherche Scientifique
2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells such as breast, lung, and colon cancer cells. 2,2'-(oxydi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their effectiveness.
Propriétés
IUPAC Name |
5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O9/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKARXXSQMGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367356 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53055-74-6 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
